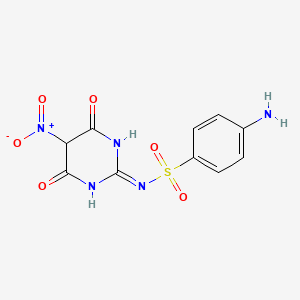
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide, also known as NBD-556, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has been found to induce autophagy, a process that plays a role in cellular homeostasis and can contribute to the anti-cancer effects of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide is its high selectivity for DHODH, which reduces the potential for off-target effects. However, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has limited solubility in water, which can make it challenging to work with in laboratory experiments.
Orientations Futures
Future research on 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could focus on its potential as a combination therapy with other cancer treatments, as well as its effects on the immune system. Additionally, the development of more soluble forms of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could improve its efficacy and ease of use in laboratory experiments.
In conclusion, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for cancer treatment through its inhibition of DHODH. Further research on 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could lead to the development of new cancer therapies and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide involves a multistep process that includes the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate, followed by nitration and reduction to yield the final product. This method has been optimized to achieve high yields and purity of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has also been found to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
4-amino-N-(5-nitro-4,6-dioxo-1,3-diazinan-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O6S/c11-5-1-3-6(4-2-5)22(20,21)14-10-12-8(16)7(15(18)19)9(17)13-10/h1-4,7H,11H2,(H2,12,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVXXIIKYGWSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C2NC(=O)C(C(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4a-hydroxy-9,10-dimethoxy-2,3,4,4a,5,6,12b,12c-octahydroisoindolo[1,2-a]isoquinolin-8(1H)-one](/img/structure/B6135732.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![3-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135737.png)
![2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6135751.png)
![1-(2-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6135753.png)
![3-[amino(1-pyrrolidinyl)methylene]-2,4-pentanedione](/img/structure/B6135758.png)
![ethyl N-tetrazolo[1,5-a]quinoxalin-4-ylglycinate](/img/structure/B6135762.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6135766.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B6135777.png)
![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6135780.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B6135787.png)
![3-(3,4-dihydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6135790.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6135802.png)
![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135813.png)